molecular formula C17H23NO3 B587252 (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3 CAS No. 1329812-07-8

(4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3

Cat. No. B587252
CAS RN: 1329812-07-8
M. Wt: 292.393
InChI Key: JLOKDWJKCCPINR-FMUHRGQQSA-N
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Description

(4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3, also known as 4-Benzyl-3-α-methyl-1-oxohexyl-2-oxazolidinone-d3, is a synthetic organic compound used in scientific research. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. This compound is used as a tool to study the structure and function of proteins, to understand the mechanism of action of drugs, and to investigate the biochemical and physiological effects of various compounds.

Scientific Research Applications

(4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3α-methyl-1-oxohexyl-2-oxazolidinone-d3 has a wide range of applications in scientific research. It is used to study the structure and function of proteins, to understand the mechanism of action of drugs, and to investigate the biochemical and physiological effects of various compounds. It is also used in the development of new drugs and in the investigation of the effects of drugs on the human body. Additionally, this compound is used in the laboratory to study the structure and function of proteins and to investigate the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3α-methyl-1-oxohexyl-2-oxazolidinone-d3 is not yet fully understood. However, it is believed that the compound binds to specific proteins in the body, which then triggers a cascade of biochemical reactions that lead to the desired effects. It is also believed that the compound modulates the activity of certain enzymes, which then leads to the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3α-methyl-1-oxohexyl-2-oxazolidinone-d3 are not yet fully understood. However, it is believed that the compound has an effect on the activity of certain enzymes, which then leads to the desired effects. Additionally, it is believed that the compound modulates the activity of certain proteins, which then leads to the desired effects.

Advantages and Limitations for Lab Experiments

The main advantage of using (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3α-methyl-1-oxohexyl-2-oxazolidinone-d3 in laboratory experiments is that it is a relatively safe and non-toxic compound. Additionally, it is a relatively inexpensive compound that is easy to synthesize and store. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood. Additionally, the compound has a relatively short half-life, which means that it needs to be used quickly after synthesis.

Future Directions

There are several future directions for the use of (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3α-methyl-1-oxohexyl-2-oxazolidinone-d3 in scientific research. These include further investigation into its mechanism of action, the development of new drugs based on the compound, and the investigation of the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential of the compound as a therapeutic agent. Finally, further research could be done to investigate the potential of the compound as a diagnostic agent.

Synthesis Methods

(4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3α-methyl-1-oxohexyl-2-oxazolidinone-d3 can be synthesized by a three-step process involving the reaction of 1-bromohexane with methyl iodide, followed by the addition of benzyl bromide, and finally the reaction of the resulting intermediate with sodium hydroxide. The reaction of 1-bromohexane with methyl iodide yields the intermediate 1-methylhexane-2-ol, which is then reacted with benzyl bromide to form the desired compound. Finally, the intermediate is reacted with sodium hydroxide to produce the final product.

properties

IUPAC Name

(4S)-4-benzyl-3-[(2S)-2-(trideuteriomethyl)hexanoyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-3-4-8-13(2)16(19)18-15(12-21-17(18)20)11-14-9-6-5-7-10-14/h5-7,9-10,13,15H,3-4,8,11-12H2,1-2H3/t13-,15-/m0/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOKDWJKCCPINR-FMUHRGQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](CCCC)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-Benzyl-3-[(2S)-2-(trideuteriomethyl)hexanoyl]-1,3-oxazolidin-2-one

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